3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid
Description
3-[2-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is a benzoic acid derivative featuring a 1,4-dihydropyridine (DHP) ring substituted at the 3-position of the benzene core. The ethyl linker between the benzene and DHP groups allows for rotational freedom, which may influence its solid-state packing and solution-phase behavior.
Properties
IUPAC Name |
3-[2-(2,6-dimethyl-4-oxopyridin-1-yl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-15(18)9-12(2)17(11)7-6-13-4-3-5-14(10-13)16(19)20/h3-5,8-10H,6-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQJDRQAKFKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1CCC2=CC(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a condensation reaction involving 2,6-dimethyl-4-pyridone and an appropriate alkylating agent.
Linking the Pyridine Derivative to Benzoic Acid: The pyridine derivative is then linked to benzoic acid through an ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other benzoic acid derivatives bearing bulky substituents. Key comparisons include:
Key Findings :
- Substituent Position: The 3-substituted benzoic acid derivatives (e.g., 3-(2,2-dicyano-1-methylethenyl)benzoic acid) favor centrosymmetric dimerization in the solid state due to steric and electronic effects, whereas 2-substituted analogs exhibit atropisomerism with distinct crystal packing (e.g., P2₁2₁2₁ vs. P2₁/c) .
- Rotational Freedom: The ethyl linker in the target compound may permit conformational flexibility, analogous to the dicyano-methylvinyl group in . Restricted rotation in solid-state analogs leads to observable atropisomerism via NMR and X-ray .
Spectroscopic and Thermodynamic Properties
- Solution-Phase Behavior: Similar to the dicyano derivatives in , the target compound may form dimers or exhibit tautomerism in solution. IR and NMR spectroscopy (e.g., split ¹³C signals in solid-state NMR) could resolve rotational isomers or hydrogen-bonding patterns .
- UV-Vis Absorption : Substituents like the DHP ring (with conjugated π-electrons) may induce bathochromic shifts compared to simpler benzoic acids, as seen in ’s comparison of 1a and phen-1a derivatives .
Crystallographic and Computational Insights
- Ring Puckering: The DHP ring in the target compound may adopt non-planar conformations. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) could quantify its distortion, as applied to cyclopentane and heterocycles in .
- Software Tools : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing such compounds, as demonstrated in and .
Biological Activity
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and other relevant biological effects, supported by research findings and case studies.
The compound's structure can be described as follows:
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.31 g/mol
- CAS Number : 1504845-57-1
Antimicrobial Activity
Research indicates that compounds related to 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacteria have been reported to range from 15.625 μM to 125 μM for Gram-positive strains, indicating effective bactericidal action against pathogens like Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid | 15.625 - 125 | S. aureus, E. faecalis |
| Related compound A | 62.5 | MRSA |
| Related compound B | 31.108 | Streptococcus spp. |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Study on Antibacterial Properties
A study published in a peer-reviewed journal evaluated the antibacterial effects of derivatives of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid against biofilm-forming bacteria. The results indicated that these derivatives significantly reduced biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition percentages exceeding those of standard antibiotics like ciprofloxacin .
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results showed a marked reduction in paw edema and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions .
The mechanism by which 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid exerts its biological effects involves:
- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.
- Modulation of Cytokine Production : It downregulates pro-inflammatory cytokines through interference with signaling pathways in macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
